molecular formula C15H24N2O4S2 B11260751 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

Cat. No.: B11260751
M. Wt: 360.5 g/mol
InChI Key: OQMOMAJAQDOLFI-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE typically involves the reaction of 1-propanesulfonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its normal reaction, thereby disrupting the metabolic processes of the target organism. The molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may inhibit enzymes involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanesulfonyl chloride
  • Methanesulfonyl chloride
  • Cyclohexanesulfonyl chloride
  • Ethanesulfonyl chloride

Uniqueness

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANE-1-SULFONAMIDE is unique due to its tetrahydroquinoline core, which imparts specific biological activities not found in simpler sulfonamides. This structural feature makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C15H24N2O4S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide

InChI

InChI=1S/C15H24N2O4S2/c1-3-10-22(18,19)16-14-8-7-13-6-5-9-17(15(13)12-14)23(20,21)11-4-2/h7-8,12,16H,3-6,9-11H2,1-2H3

InChI Key

OQMOMAJAQDOLFI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)CCC)C=C1

Origin of Product

United States

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